Methyl 3-(6-methoxy-2-naphthyl)-3-methyl glycidate
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Overview
Description
Methyl 3-(6-methoxy-2-naphthyl)-3-methyl glycidate is a chemical compound that belongs to the class of glycidates It is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to a glycidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-methoxy-2-naphthyl)-3-methyl glycidate typically involves the reaction of 6-methoxy-2-naphthaldehyde with a suitable epoxide precursor under basic conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol, which is then oxidized to the glycidate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-methoxy-2-naphthyl)-3-methyl glycidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the glycidate moiety to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Methyl 3-(6-methoxy-2-naphthyl)-3-methyl glycidate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(6-methoxy-2-naphthyl)-3-methyl glycidate involves its interaction with specific molecular targets and pathways. The methoxy group and glycidate moiety play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthaldehyde: Shares the methoxy-naphthalene structure but lacks the glycidate moiety.
2-(6-Methoxy-2-naphthyl)propionic acid: Similar in structure but contains a propionic acid group instead of a glycidate.
6-Methoxy-2-naphthylacetic acid: Another related compound with an acetic acid group.
Uniqueness
Methyl 3-(6-methoxy-2-naphthyl)-3-methyl glycidate is unique due to the presence of the glycidate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H16O4 |
---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
methyl 3-(6-methoxynaphthalen-2-yl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C16H16O4/c1-16(14(20-16)15(17)19-3)12-6-4-11-9-13(18-2)7-5-10(11)8-12/h4-9,14H,1-3H3 |
InChI Key |
BSMBUQGRNONSPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C(=O)OC)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origin of Product |
United States |
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